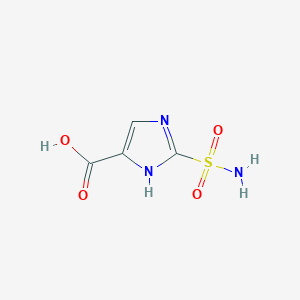
2-sulfamoyl-1H-imidazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-sulfamoyl-1H-imidazole-5-carboxylic acid (SICA) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various domains. SICA is a sulfonamide derivative that possesses a unique molecular structure, which makes it an excellent candidate for various biological and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-sulfamoyl-1H-imidazole-5-carboxylic acid is primarily based on its ability to inhibit the activity of various enzymes, including carbonic anhydrase and acetylcholinesterase. The compound achieves this by binding to the active site of the enzyme, thereby preventing the substrate from accessing the enzyme's catalytic site. The inhibition of these enzymes can lead to various physiological effects, including a reduction in blood pressure and a decrease in the production of cerebrospinal fluid.
Efectos Bioquímicos Y Fisiológicos
2-sulfamoyl-1H-imidazole-5-carboxylic acid has been shown to possess various biochemical and physiological effects, including the inhibition of carbonic anhydrase and acetylcholinesterase. The compound has also been shown to possess anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases, including Alzheimer's disease and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-sulfamoyl-1H-imidazole-5-carboxylic acid in lab experiments is its ability to act as a potent inhibitor of various enzymes. This property makes it an excellent tool for studying enzyme kinetics and protein structure determination. However, one of the limitations of using 2-sulfamoyl-1H-imidazole-5-carboxylic acid in lab experiments is its potential toxicity, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 2-sulfamoyl-1H-imidazole-5-carboxylic acid, including the investigation of its potential use in the treatment of various diseases, including cancer and Alzheimer's disease. Further research is also needed to determine the optimal conditions for the synthesis of 2-sulfamoyl-1H-imidazole-5-carboxylic acid, as well as its potential applications in various chemical and biological processes.
Conclusion:
In conclusion, 2-sulfamoyl-1H-imidazole-5-carboxylic acid is a chemical compound that has significant potential in various scientific research applications. The compound's ability to act as a potent inhibitor of various enzymes makes it an excellent tool for studying enzyme kinetics and protein structure determination. Further research is needed to determine the optimal conditions for the synthesis of 2-sulfamoyl-1H-imidazole-5-carboxylic acid, as well as its potential applications in various chemical and biological processes.
Métodos De Síntesis
The synthesis of 2-sulfamoyl-1H-imidazole-5-carboxylic acid can be achieved through various methods, including the reaction of imidazole-5-carboxylic acid with sulfamic acid in the presence of a suitable catalyst. The reaction is typically carried out under controlled conditions, and the yield of 2-sulfamoyl-1H-imidazole-5-carboxylic acid can be optimized through various parameters, including temperature, pressure, and reaction time.
Aplicaciones Científicas De Investigación
2-sulfamoyl-1H-imidazole-5-carboxylic acid has found extensive applications in scientific research, primarily due to its ability to act as a potent inhibitor of various enzymes. The compound has been studied for its potential use in the treatment of various diseases, including cancer, malaria, and bacterial infections. 2-sulfamoyl-1H-imidazole-5-carboxylic acid has also been used as a tool in various biochemical assays, including enzyme kinetics and protein structure determination.
Propiedades
Número CAS |
103054-45-1 |
|---|---|
Nombre del producto |
2-sulfamoyl-1H-imidazole-5-carboxylic acid |
Fórmula molecular |
C4H5N3O4S |
Peso molecular |
191.17 g/mol |
Nombre IUPAC |
2-sulfamoyl-1H-imidazole-5-carboxylic acid |
InChI |
InChI=1S/C4H5N3O4S/c5-12(10,11)4-6-1-2(7-4)3(8)9/h1H,(H,6,7)(H,8,9)(H2,5,10,11) |
Clave InChI |
XRQNHQCPCJANBN-UHFFFAOYSA-N |
SMILES |
C1=C(NC(=N1)S(=O)(=O)N)C(=O)O |
SMILES canónico |
C1=C(NC(=N1)S(=O)(=O)N)C(=O)O |
Sinónimos |
1H-Imidazole-4-carboxylicacid,2-(aminosulfonyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



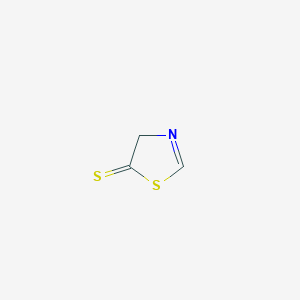
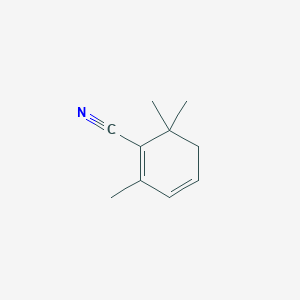
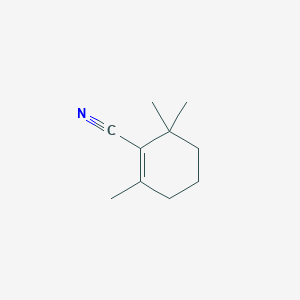
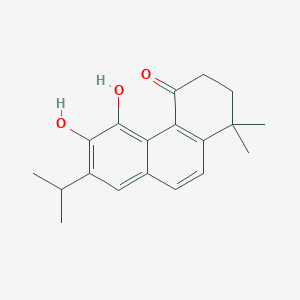
![6,22-Dihydroxy-2-methyl-18-oxa-16-azahexacyclo[17.2.1.03,12.05,10.013,21.016,20]docosa-1(21),3(12),5(10),6,8-pentaene-4,11,17-trione](/img/structure/B18664.png)
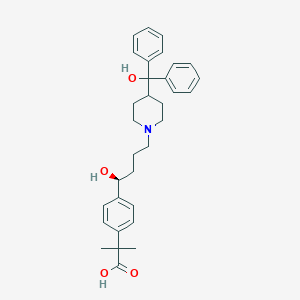
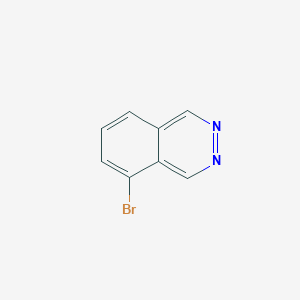
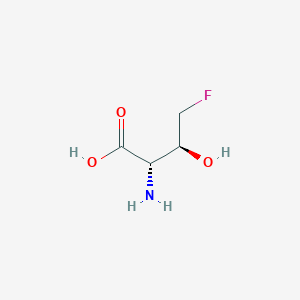
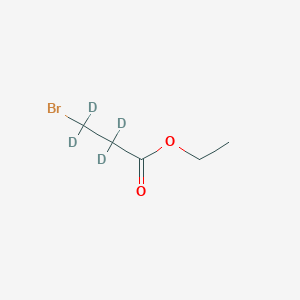
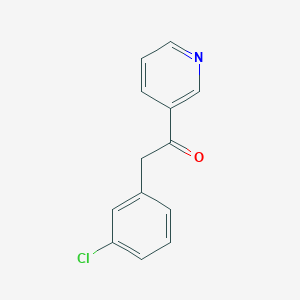
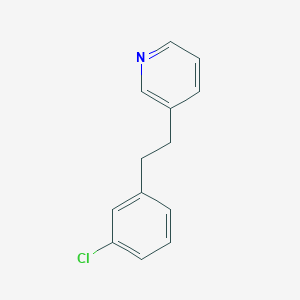
![3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarbonitrile](/img/structure/B18686.png)

